

Chiral Properties of (S)-(+)-2-Butanol: An Indepth Technical Guide

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Compound of Interest		
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For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chiral properties of **(S)-(+)-2-butanol**, a significant chiral alcohol in synthetic organic chemistry and drug development. The document details its stereochemistry, physicochemical properties, and spectroscopic profile. Furthermore, it outlines key experimental methodologies for its synthesis, resolution, and analysis, and explores its relevance as a chiral building block in the pharmaceutical industry. The guide is intended to be a thorough resource for professionals requiring detailed information on this versatile chiral synthon.

Introduction

Chirality is a fundamental concept in chemistry, with profound implications in pharmacology and materials science. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit distinct biological activities. **(S)-(+)-2-butanol** is a chiral secondary alcohol that serves as a valuable building block in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs).[1][2] Its specific three-dimensional arrangement, designated as (S) by the Cahn-Ingold-Prelog priority rules, and its dextrorotatory nature, indicated by the (+) sign, are defining characteristics that dictate its chemical behavior in chiral environments. This guide will delve into the core chiral properties of **(S)-(+)-2-butanol**, providing quantitative data, experimental protocols, and visualizations to aid researchers in its application.



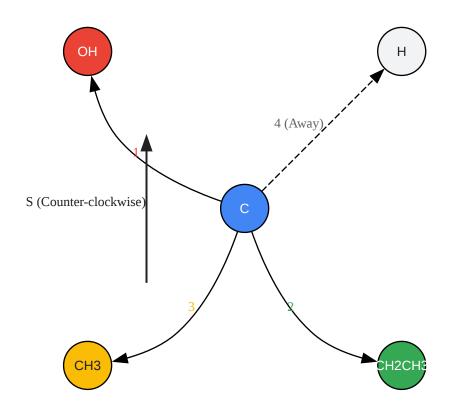
Stereochemistry and Nomenclature

The chirality of 2-butanol originates from its stereogenic center at the second carbon atom (C2), which is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃).[3][4] This structural feature gives rise to two enantiomers: **(S)-(+)-2-butanol** and (R)-(-)-2-butanol.

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For 2-butanol, the priorities of the substituents attached to the chiral center are:

- -OH (highest atomic number of the directly attached atom)
- -CH₂CH₃
- -CH₃
- -H (lowest priority)

When the molecule is oriented with the lowest priority group (-H) pointing away from the viewer, the sequence from the highest to the lowest priority of the remaining groups (-OH → -CH₂CH₃ → -CH₃) traces a counter-clockwise direction, defining the (S) configuration.





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Figure 1: Cahn-Ingold-Prelog priority assignment for (S)-2-butanol.

Physicochemical and Spectroscopic Properties

The enantiomers of 2-butanol have identical physical properties in an achiral environment, such as boiling point, melting point, and density. However, they exhibit differences in their interaction with plane-polarized light and in chiral environments.

Quantitative Data Summary

The following tables summarize the key quantitative data for (S)-(+)-2-butanol.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C4H10O	[1]
Molecular Weight	74.12 g/mol	[1]
Boiling Point	99.5 °C	[5]
Melting Point	-114.7 °C	[5]
Density	0.808 g/mL at 25 °C	[5]
Refractive Index (n ²⁰ /D)	1.397	[1]
Specific Rotation [α] ²⁰ /D	+13.9° (neat)	[5]
Solubility in Water	181 g/L at 25 °C	[6]
Vapor Pressure	1.67 kPa at 20 °C	[1]

Table 2: Spectroscopic Data



Spectroscopy	Key Features and Wavenumbers/Shifts	Reference(s)
Infrared (IR)	Broad O-H stretch: 3200–3600 cm ⁻¹ , C-H stretches: 2850–2960 cm ⁻¹ , C-O stretch: 1050–1150 cm ⁻¹	[7][8][9][10]
Mass Spectrometry (MS)	Molecular Ion (M+): m/z 74 (often weak). Major fragments at m/z 59 [M-CH ₃]+, m/z 45 [M-C ₂ H ₅]+, and m/z 31.	[11][12][13][14][15]
¹H NMR (CDCl₃)	δ (ppm): ~3.7 (CH-OH), ~1.5 (CH ₂), ~1.2 (CH ₃ of ethyl), ~0.9 (CH ₃ of methyl)	General NMR data
¹³ C NMR (CDCl₃)	δ (ppm): ~69 (CH-OH), ~32 (CH ₂), ~23 (CH ₃ of ethyl), ~10 (CH ₃ of methyl)	General NMR data

Experimental Protocols Stereoselective Synthesis: Asymmetric Hydrogenation of 2-Butanone

The enantioselective synthesis of **(S)-(+)-2-butanol** can be achieved through the asymmetric hydrogenation of the prochiral ketone, 2-butanone. This method often employs a chiral catalyst, such as a Ruthenium-BINAP complex.[16][17][18][19][20]

Methodology:

- A solution of 2-butanone is prepared in an appropriate solvent (e.g., methanol) in a highpressure reactor.
- A catalytic amount of a chiral ruthenium catalyst, such as RuCl₂[(S)-BINAP], and a diamine co-catalyst are added.

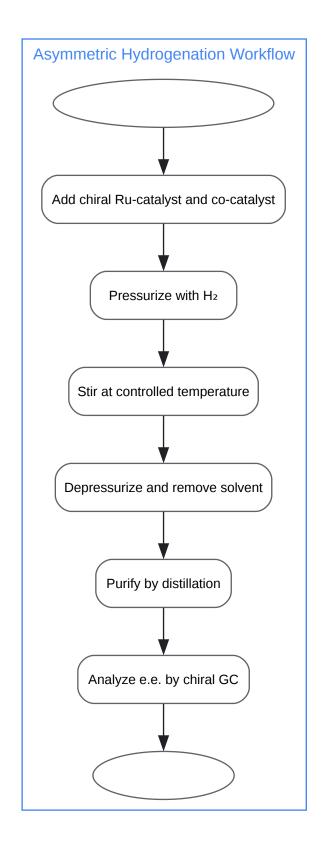






- The reactor is sealed, purged with hydrogen gas, and then pressurized to a specified pressure (e.g., 10-50 atm).
- The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) for a specified duration (e.g., 12-24 hours).
- Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure.
- The product, **(S)-(+)-2-butanol**, is purified by distillation.
- The enantiomeric excess (e.e.) is determined by chiral gas chromatography.





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Figure 2: Workflow for asymmetric hydrogenation of 2-butanone.



Resolution of Racemic 2-Butanol: Enzymatic Kinetic Resolution

Kinetic resolution is a common method to separate enantiomers from a racemic mixture. Lipases are frequently used enzymes for the enantioselective acylation of alcohols.[21][22][23] [24][25]

Methodology:

- Racemic 2-butanol is dissolved in a suitable organic solvent (e.g., hexane).
- An acyl donor, such as vinyl acetate, is added to the mixture.
- The reaction is initiated by the addition of a lipase catalyst (e.g., Novozym 435®, an immobilized Candida antarctica lipase B).
- The suspension is incubated at a controlled temperature (e.g., 40-60 °C) with stirring.
- The reaction progress is monitored by taking aliquots at different time intervals and analyzing them by chiral GC.
- The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.
- The enzyme is removed by filtration.
- The resulting mixture of (S)-(+)-2-butanol and (R)-(-)-2-butyl acetate is separated by column chromatography or distillation.
- The (R)-(-)-2-butyl acetate can be hydrolyzed to obtain (R)-(-)-2-butanol.

Analysis of Enantiomeric Purity: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying enantiomers.

Methodology:



- A dilute solution of the 2-butanol sample is prepared in a volatile solvent (e.g., methylene chloride).[26]
- The GC is equipped with a chiral capillary column, such as Astec® CHIRALDEX™ G-TA.[26]
- The oven temperature is programmed with a gradient, for example, starting at 30 °C and ramping up to 110 °C.[26]
- A small volume of the sample is injected into the GC.
- The enantiomers are separated on the chiral stationary phase and detected by a Flame Ionization Detector (FID).
- The enantiomeric excess is calculated from the integrated peak areas of the two
 enantiomers. In a typical chromatogram using the specified column, (S)-(+)-2-butanol elutes
 before (R)-(-)-2-butanol.[26]

Measurement of Optical Activity: Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution.[4] [27][28][29]

Methodology:

- A solution of (S)-(+)-2-butanol of a known concentration is prepared in a suitable solvent (or used neat).
- The polarimeter is calibrated with a blank (the pure solvent).
- The sample solution is transferred to a polarimeter cell of a known path length.
- The observed optical rotation (α) is measured.
- The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (c * I)$, where 'c' is the concentration in g/mL and 'I' is the path length in decimeters.

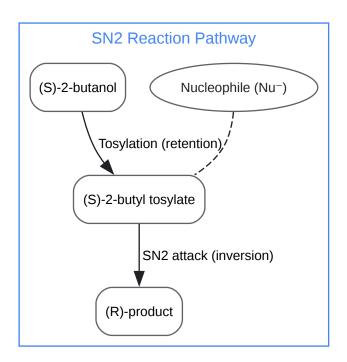
Chemical Reactivity and Stereochemical Pathways



The chiral center of **(S)-(+)-2-butanol** influences its reactivity, particularly in stereoselective reactions.

S_n2 Reaction and Inversion of Stereochemistry

When **(S)-(+)-2-butanol** is converted to a derivative with a good leaving group (e.g., a tosylate), it can undergo a bimolecular nucleophilic substitution (S_n2) reaction. A key characteristic of the S_n2 mechanism is the backside attack of the nucleophile, which results in an inversion of the stereochemical configuration at the chiral center.[3][30][31][32][33] For instance, reacting (S)-2-butyl tosylate with a nucleophile will yield a product with the (R) configuration.



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Figure 3: Stereochemical outcome of an S_n2 reaction at the chiral center.

Applications in Drug Development

The enantiomers of a chiral drug can have different pharmacological and toxicological profiles. Therefore, the synthesis of single-enantiomer drugs is of paramount importance in the pharmaceutical industry. **(S)-(+)-2-butanol** and its enantiomer are valuable chiral building blocks for the synthesis of complex APIs. They can be used as chiral starting materials or as



chiral auxiliaries to control the stereochemistry of subsequent reactions. The enzymatic resolution and asymmetric synthesis techniques described are crucial for obtaining the enantiomerically pure intermediates required for drug manufacturing.

Conclusion

(S)-(+)-2-butanol is a fundamentally important chiral molecule with well-defined stereochemical and physical properties. The methodologies for its stereoselective synthesis and resolution are well-established, enabling its use as a high-purity enantiomer in research and industry. A thorough understanding of its chiral properties, as detailed in this guide, is essential for its effective application in asymmetric synthesis and the development of new chiral drugs.

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